![molecular formula C19H18ClNO2 B1679356 Nnc 112 CAS No. 125341-24-4](/img/structure/B1679356.png)
Nnc 112
Overview
Description
NNC-112, also known as [11C]NNC-112, is a radiolabeled compound primarily used in positron emission tomography (PET) imaging. It is a selective antagonist for the dopamine D1 receptor, which plays a crucial role in the central nervous system. This compound is particularly valuable in neuroscience research for studying the distribution and density of dopamine D1 receptors in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NNC-112 involves the use of desmethyl-NNC-112 as a precursor. The key steps in the synthesis include:
Methylation: Desmethyl-NNC-112 is reacted with [11C]iodomethane in the presence of N,N-Dimethylformamide to produce [11C]NNC-112.
Formulation: The purified [11C]NNC-112 is formulated in sterile saline for injection and sterile-filtered into a pyrogen-free dose vial.
Industrial Production Methods
The industrial production of [11C]NNC-112 involves the use of cyclotrons to produce [11C]carbon dioxide, which is then converted into [11C]iodomethane. The [11C]iodomethane is subsequently reacted with desmethyl-NNC-112 to produce [11C]NNC-112 . The entire process is carried out under strict quality control measures to ensure the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
NNC-112 primarily undergoes methylation reactions during its synthesis. The key reactions include:
Common Reagents and Conditions
Major Products
The major product of these reactions is [11C]NNC-112, which is used for PET imaging studies .
Scientific Research Applications
Neuroimaging and Receptor Binding Studies
NNC 112 serves as a critical tool in positron emission tomography (PET) imaging to assess dopamine D1 receptor availability. Its selectivity for D1 receptors over serotonin 5-HT2A receptors allows researchers to obtain accurate measurements of receptor occupancy, which is vital for understanding conditions such as schizophrenia and Parkinson's disease.
Key Findings:
- A study demonstrated that [^11C]this compound has a high binding affinity for dopamine D1 receptors, with a significant reduction in cortical binding observed after administration of risperidone, an antipsychotic drug. This indicated a more complex interaction than previously understood, suggesting a 5- to 10-fold selectivity rather than the anticipated 100-fold for D1 versus 5-HT2A receptors .
- In vivo studies using PET scans on healthy subjects and patients with schizophrenia have shown that this compound can effectively differentiate between healthy and diseased states by measuring receptor occupancy levels .
Pharmacokinetics and Biodistribution
The biodistribution of [^11C]this compound has been extensively studied to understand its pharmacokinetic properties. Research indicates that the compound exhibits a favorable safety profile, with no significant adverse effects reported during clinical trials.
Biodistribution Data:
- Following injection, [^11C]this compound showed peak uptake in the lungs (28% ID) and substantial activity in the liver (22% ID) and brain (7% ID) within the first few minutes post-injection. This rapid distribution pattern is crucial for its effectiveness as a PET tracer .
- The compound's metabolism was analyzed, revealing that approximately 85% of the radioactivity remains unchanged in plasma shortly after administration, indicating efficient delivery to target sites .
Clinical Implications
The applications of this compound extend into clinical research, particularly in evaluating treatment efficacy for neuropsychiatric disorders.
Case Studies:
- In a clinical trial involving patients with schizophrenia, researchers utilized [^11C]this compound to measure changes in dopamine receptor availability before and after treatment with antipsychotic medications. The results provided insights into how these medications affect receptor dynamics and patient outcomes .
- Another study focused on the use of this compound to assess receptor occupancy in response to novel therapeutic agents aimed at modulating dopaminergic signaling pathways. This application is particularly relevant for developing personalized treatment strategies based on individual receptor profiles .
Mechanism of Action
NNC-112 exerts its effects by selectively binding to dopamine D1 receptors in the brain. This binding allows researchers to visualize and quantify the distribution of these receptors using PET imaging. The compound has a high selectivity for dopamine D1 receptors compared to serotonin 5-HT2A receptors, making it a valuable tool for studying dopaminergic pathways .
Comparison with Similar Compounds
NNC-112 is often compared with other dopamine D1 receptor antagonists, such as [11C]SCH23390. While both compounds are used for PET imaging, NNC-112 has a higher selectivity for dopamine D1 receptors compared to serotonin 5-HT2A receptors . This makes NNC-112 particularly useful for studies focusing on the dopaminergic system without significant interference from serotonin receptors.
Similar Compounds
[11C]SCH23390: Another dopamine D1 receptor antagonist used in PET imaging.
[11C]Raclopride: A dopamine D2 receptor antagonist used in PET imaging.
Biological Activity
NNC 112, a radioligand developed for positron emission tomography (PET), is primarily used to study dopamine D1 receptors in the brain. This compound has garnered attention due to its selective binding properties and its implications in various neuropsychiatric disorders. Below, we explore its biological activity, including key research findings, case studies, and relevant data.
Overview of this compound
This compound, chemically known as 8-chloro-7-hydroxy-3-methyl-5-(7-benzofuranyl)-2,3,4,5-tetrahydro-IH-3-benzazepine, functions as a selective antagonist for D1 dopamine receptors. The compound has been radiolabeled with carbon-11 ([^11C]this compound) to facilitate in vivo imaging of these receptors using PET technology.
Key Findings
- Stereoselectivity : The binding of (+)-[^11C]this compound is stereoselective, showing significantly higher binding in the striatum and neocortex compared to the cerebellum. The inactive (-)-enantiomer demonstrated low levels of binding across all regions, confirming the specificity of the active enantiomer for D1 receptors .
- Comparative Studies : In studies comparing this compound with other ligands, it was found that this compound exhibited limited selectivity for D1 receptors when accounting for serotonin 5-HT2A receptor interference. This necessitated pretreatment with ketanserin to accurately measure D1 receptor availability without contamination from 5-HT2A signals .
- Dopamine Depletion Effects : Research indicated that acute dopamine depletion affects the binding potential of this compound, suggesting that its binding characteristics can be influenced by the dopaminergic state of the brain .
Schizophrenia and Major Depressive Disorder (MDD)
- Schizophrenia : A study utilizing [^11C]this compound PET scans found increased D1 receptor availability in patients with schizophrenia who exhibited working memory deficits. This was correlated with cognitive performance .
- MDD : Another investigation revealed a 14% reduction in D1 receptor binding in the left middle caudate of MDD subjects compared to healthy controls, highlighting potential alterations in dopaminergic signaling associated with mood disorders .
Data Tables
Study | Population | Key Findings | Methodology |
---|---|---|---|
Abi-Dargham et al., 2002 | Schizophrenia Patients | Increased D1 receptor availability linked to cognitive deficits | PET Imaging with [^11C]this compound |
Narendran et al., 2006 | Chronic Ketamine Abusers | Elevated D1 receptor binding observed | PET Imaging |
Andersen et al., 2008 | MDD Subjects | Reduced D1 receptor binding in MDD patients | PET Imaging with MRI co-registration |
Research Methodology
The studies involving this compound typically employed dynamic PET imaging protocols post-injection of the radioligand. For example, one study administered a mean dose of approximately 19.5 mCi of [^11C]this compound and conducted a dynamic emission scan over a period of 90 minutes . Additionally, statistical analyses were performed to assess differences in binding potential across various brain regions and populations.
Properties
IUPAC Name |
(5S)-5-(1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,6,8-10,16,22H,5,7,11H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSANBIFMAXXSJ-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OC=C4)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OC=C4)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925098 | |
Record name | 5-(1-Benzofuran-7-yl)-8-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10925098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125341-24-4 | |
Record name | NNC 112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125341244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Benzofuran-7-yl)-8-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10925098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NNC-112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH84I8R060 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.